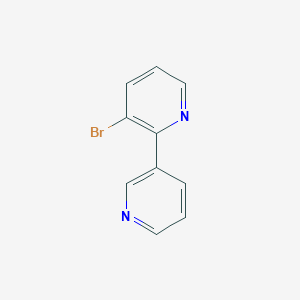
3-Bromo-2-(pyridin-3-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-(pyridin-3-yl)pyridine is a heterocyclic organic compound that features a bromine atom attached to a pyridine ring, which is itself substituted with another pyridine ring at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Bromo-2-(pyridin-3-yl)pyridine can be synthesized through several methods. One common approach involves the bromination of 2-(pyridin-3-yl)pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-(pyridin-3-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The pyridine rings can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Heck Coupling: Palladium catalysts and olefins in the presence of bases.
Major Products
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products: Biaryl compounds or other complex aromatic structures.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-(pyridin-3-yl)pyridine is utilized in several scientific research areas:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Used in the development of organic electronic materials and light-emitting diodes (LEDs).
Chemical Biology: Acts as a probe in studying biological pathways and interactions.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-(pyridin-3-yl)pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can facilitate binding interactions through halogen bonding, enhancing the compound’s efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromopyridine: A simpler structure with only one pyridine ring and a bromine atom.
2-Bromo-3-(pyridin-2-yl)pyridine: Similar structure but with different substitution pattern.
3-Chloropyridine: Chlorine instead of bromine, affecting reactivity and applications.
Uniqueness
3-Bromo-2-(pyridin-3-yl)pyridine’s unique structure, featuring two pyridine rings and a bromine atom, provides distinct reactivity and binding properties, making it valuable in diverse research and industrial applications.
Eigenschaften
CAS-Nummer |
170808-75-0 |
|---|---|
Molekularformel |
C10H7BrN2 |
Molekulargewicht |
235.08 g/mol |
IUPAC-Name |
3-bromo-2-pyridin-3-ylpyridine |
InChI |
InChI=1S/C10H7BrN2/c11-9-4-2-6-13-10(9)8-3-1-5-12-7-8/h1-7H |
InChI-Schlüssel |
LTVCEDRRWQWGPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=C(C=CC=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Bicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B13972305.png)
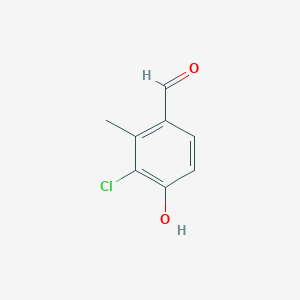

![(7-Bromo-2-methylbenzo[d]oxazol-5-yl)methanol](/img/structure/B13972326.png)

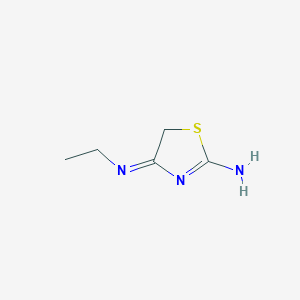
![9H-Imidazo[4,5-F]quinoline](/img/structure/B13972349.png)
![2-Benzyl-8-cyclopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13972352.png)
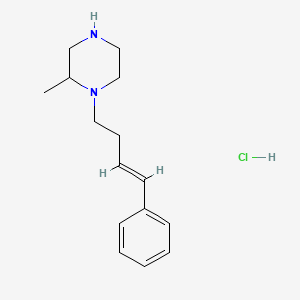
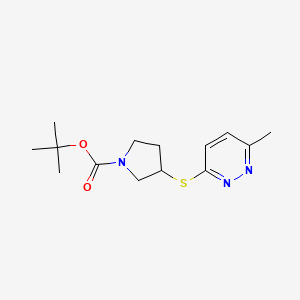

![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13972384.png)


